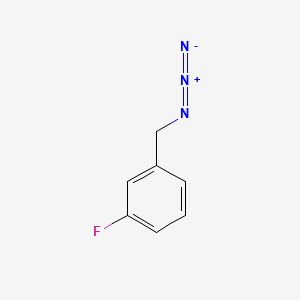

1-(Azidomethyl)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKYIDKVBAKRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655817 | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159979-97-2 | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Azidomethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azidomethyl)-3-fluorobenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of unique chemical motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. 1-(Azidomethyl)-3-fluorobenzene has emerged as a pivotal building block, valued for the distinct and complementary functionalities of its constituent parts: the versatile azidomethyl group and the bioisosteric fluoro-substituent.

The azidomethyl group serves as a compact and highly reliable chemical handle for covalent modification. It is most renowned for its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" that allows for the efficient and specific formation of stable triazole linkages under mild conditions.[1] This reactivity is extensively leveraged in bioconjugation, fragment-based drug discovery, and the synthesis of complex molecular architectures.

Concurrently, the fluorine atom at the meta-position of the benzene ring imparts a suite of desirable properties. Fluorine's high electronegativity can profoundly influence a molecule's electronic distribution, pKa, and conformational preferences, often leading to improved metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets.[2][3] This guide provides an in-depth analysis of the synthesis, chemical properties, reactivity, and safe handling of this compound, offering a technical resource for researchers engaged in drug development and advanced chemical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale-yellow oil at room temperature. Its stability is a critical consideration for its storage and use. Like most organic azides, it is a high-energy compound and should be treated as potentially explosive.[4] It is particularly sensitive to heat, shock, and strong acids, which can catalyze its decomposition to form benzyl alcohol and the highly toxic and explosive hydrazoic acid.[5] Therefore, proper storage in a cool, dark, and well-ventilated area, away from incompatible materials, is essential.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [6] |

| Molecular Weight | 151.14 g/mol | [6] |

| CAS Number | 159979-97-2 | [6] |

| Appearance | Colorless to pale-yellow oil | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (EtOH, Et₂O, Acetone, DMF) | [4] |

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peak/Signal | Rationale |

| IR (Infrared) | ~2100 cm⁻¹ (strong, sharp) | N≡N stretch of the azide functional group.[4] |

| ¹H NMR (¹H) | ~4.4 ppm (singlet, 2H) | Benzylic methylene protons (-CH₂-N₃).[1] |

| ~7.0-7.5 ppm (multiplet, 4H) | Aromatic protons, with splitting patterns influenced by the fluorine substituent. | |

| ¹³C NMR (¹³C) | ~54 ppm | Benzylic carbon (-C H₂-N₃).[1] |

| ~115-165 ppm | Aromatic carbons, including a C-F doublet with a large coupling constant. | |

| ¹⁹F NMR (¹⁹F) | ~ -113 ppm (singlet or narrow multiplet) | Fluorine atom attached to the aromatic ring.[7] |

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is through the nucleophilic substitution of a suitable benzyl halide precursor. This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Causality in Experimental Design

The choice of 1-(bromomethyl)-3-fluorobenzene as the precursor is strategic. The bromide is an excellent leaving group, facilitating a rapid Sₙ2 reaction with the azide nucleophile. Solvents like dimethylformamide (DMF) or acetone are ideal as they readily dissolve both the organic substrate and the inorganic azide salt (sodium azide, NaN₃), creating a homogenous reaction environment that promotes efficient reaction kinetics.[8] The reaction is typically performed at room temperature or with gentle heating to ensure completion without promoting the thermal decomposition of the azide product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(bromomethyl)-3-fluorobenzene (1.0 eq) in acetone or DMF (approx. 0.5 M concentration).

-

Azide Addition: To this solution, add sodium azide (NaN₃, 1.5 eq). If using a biphasic solvent system like acetone/water, the NaN₃ can be dissolved in a minimal amount of deionized water before addition.[7]

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight or at 65 °C for 6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

-

Workup: Upon completion, quench the reaction by adding deionized water. If DMF was used as the solvent, a larger volume of water will be required.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the final product as a clear oil.[4]

Chemical Reactivity and Applications

The utility of this compound in drug discovery stems from the orthogonal reactivity of its functional groups.

The Azide Moiety: A Gateway for "Click Chemistry"

The primary application of the azidomethyl group is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a chemically robust and metabolically stable 1,4-disubstituted 1,2,3-triazole ring, which can act as a non-classical bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions within a protein binding pocket.

Caption: Reaction pathway for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Model CuAAC Reaction

-

Reagent Preparation: In a vial, dissolve this compound (1.0 eq) and a terminal alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq) in water.

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final triazole product is purified by column chromatography or recrystallization.

The 3-Fluoro Substituent: A Tool for Pharmacokinetic Modulation

The fluorine atom is a powerful tool in medicinal chemistry for fine-tuning drug properties. Its placement at the meta-position has specific electronic consequences.

-

Electronic Effects: Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma framework (inductive effect, -I). It can donate electron density via resonance (+R), but for halogens, the inductive effect is generally dominant.[9] This deactivation of the ring can influence its susceptibility to metabolic oxidation by cytochrome P450 enzymes, often blocking a potential site of metabolism and thereby increasing the drug's half-life.[2]

-

Lipophilicity: The introduction of a fluorine atom typically increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[2]

-

Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, potentially increasing binding affinity and target selectivity.

Safety and Handling

The safe handling of this compound is of paramount importance due to the energetic nature of the azide group.

-

Hazard Analysis:

-

Explosion Risk: Organic azides with a high nitrogen-to-carbon ratio can be explosive. Avoid exposure to heat, friction, shock, and static discharge.[1][4]

-

Acid Incompatibility: Contact with strong acids must be strictly avoided to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[5]

-

Toxicity: While the compound itself has moderate toxicity, its decomposition products can be highly hazardous. Inhalation, ingestion, and skin contact should be avoided.

-

-

Recommended Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Use a blast shield for reactions involving significant quantities or when heating the compound.

-

Avoid using metal spatulas to prevent scratching glassware, which could create initiation sites for decomposition. Use plastic or Teflon-coated equipment where possible.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, dark, and explosion-proof refrigerator or cabinet.[7]

-

Segregate from acids, bases, oxidizing agents, and reducing agents.

-

All waste containing azides must be quenched and disposed of according to institutional safety protocols, typically involving careful reduction before disposal.

-

Conclusion

This compound is a valuable and versatile reagent that bridges the worlds of bioorthogonal chemistry and modern medicinal chemistry. Its azidomethyl group provides a reliable handle for constructing complex molecules via click chemistry, while the 3-fluoro substituent offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). Benzyl Azide | Request PDF. Retrieved from ResearchGate. [Link]

-

Kopach, M. E., et al. (n.d.). Improved Synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from Amazon S3. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 1-(Azidomethyl)-4-fluorobenzene. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-(Azidomethyl)-2-fluorobenzene. Retrieved from PubChem. [Link]

-

ResearchGate. (2014). What is the stability of benzyl azide as a side chain in sulfonated polyether sulfones under Nucleophilic polymerization conditions?. Retrieved from ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Retrieved from The Royal Society of Chemistry. [Link]

-

Priya A, et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from The Pharma Innovation. [Link]

-

ResearchGate. (2023). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. Retrieved from ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from Chemistry Stack Exchange. [Link]

-

National Institutes of Health. (n.d.). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. Retrieved from PMC - NIH. [Link]

Sources

- 1. BENZYL AZIDE | 622-79-7 [chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 159979-97-2|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 1-(Azidomethyl)-3-fluorobenzene: Synthesis, Safety, and Application in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine and bioorthogonal handles into molecular scaffolds is a cornerstone of modern therapeutic design. 1-(Azidomethyl)-3-fluorobenzene (CAS 159979-97-2), a bifunctional building block, embodies this principle by offering both a metabolically robust fluorine atom and a versatile azide group for "click" chemistry applications. This guide provides a comprehensive technical overview of its synthesis, characterization, safe handling, and utility in the construction of complex molecular architectures.

Strategic Importance in Medicinal Chemistry

This compound serves as a critical reagent for introducing a 3-fluorobenzyl moiety into a target molecule. The strategic placement of a fluorine atom on an aromatic ring can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties.[1] These effects include:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity.[2]

-

Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its ability to cross cellular membranes.[2]

Simultaneously, the azidomethyl group provides a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This allows for the facile and robust conjugation of the fluorinated fragment to alkyne-containing molecules, even in complex biological systems.[3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 159979-97-2 | [3] |

| Molecular Formula | C₇H₆FN₃ | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Appearance | Not explicitly stated; likely a liquid | [5] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

| Hazard Class | IRRITANT | [3] |

Crucial Safety Note: Organic azides are potentially explosive and must be handled with extreme caution.[6] They can be sensitive to heat, shock, and friction.[6] This compound has a carbon-to-nitrogen ratio of less than 3, indicating a higher potential for instability.[6] A thorough risk assessment is mandatory before any experimental work.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound is most practically achieved via a nucleophilic substitution reaction on 1-(chloromethyl)-3-fluorobenzene with sodium azide.

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | C9H5F6N3 | CID 44185743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 159979-97-2|this compound|BLD Pharm [bldpharm.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. rsc.org [rsc.org]

1-(Azidomethyl)-3-fluorobenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Azidomethyl)-3-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. Its structure incorporates two key pharmacologically relevant motifs: a fluorinated benzene ring and a reactive azidomethyl group. The strategic placement of a fluorine atom on the phenyl ring is a well-established method for modulating the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the azide functional group serves as a versatile chemical handle, most notably for its participation in bioorthogonal "click chemistry" reactions, enabling the covalent linkage of molecules to biological systems with high efficiency and specificity. This guide provides a comprehensive technical overview of this compound, covering its synthesis, characterization, and core applications, with an emphasis on the scientific rationale behind its use.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [3] |

| Molecular Weight | 151.14 g/mol | [3][4][5] |

| CAS Number | 159979-97-2 | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)F)CN=[N+]=[N-] | [3] |

| InChIKey | FCTPKOLLXCYCEC-UHFFFAOYSA-N | N/A |

| Appearance | Colorless to pale yellow oil (predicted) | N/A |

Synthesis and Purification

Scientific Rationale

The synthesis of this compound is most efficiently achieved via a classical nucleophilic substitution (Sₙ2) reaction. This strategy is predicated on the displacement of a good leaving group, typically a halide, from the benzylic position by the azide anion (N₃⁻). The precursor of choice, 1-(bromomethyl)-3-fluorobenzene (CAS 456-41-7), is commercially available and provides a highly reactive electrophilic center due to the electron-withdrawing nature of the adjacent bromine atom.[6][7] Sodium azide (NaN₃) is used as the nucleophilic azide source due to its stability, availability, and solubility in polar aprotic solvents, which are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

1-(bromomethyl)-3-fluorobenzene

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(bromomethyl)-3-fluorobenzene (1.0 eq) in anhydrous DMF.

-

Addition of Reagent: To the stirred solution, add sodium azide (1.2 eq) portion-wise. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Quality Control

Post-synthesis, rigorous analytical characterization is imperative to confirm the structural integrity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂-) around δ 4.3 ppm. The aromatic protons will appear as multiplets in the δ 7.0-7.6 ppm region, with splitting patterns dictated by fluorine-proton coupling.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the single fluorine atom on the aromatic ring.

-

¹³C NMR: The carbon spectrum will show a peak for the benzylic carbon at approximately δ 50-55 ppm, along with distinct aromatic carbon signals, some of which will exhibit splitting due to carbon-fluorine coupling.

-

FTIR Spectroscopy: The most definitive feature in the infrared spectrum is a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N=N⁺=N⁻) asymmetric stretching vibration.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of 151.14 g/mol .

Applications in Drug Development and Chemical Biology

The dual functionality of this compound makes it a valuable reagent for addressing key challenges in modern drug discovery.

Scaffold for Medicinal Chemistry

The 3-fluorobenzyl motif is frequently incorporated into drug candidates to enhance metabolic stability. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups or influence non-covalent binding interactions (e.g., hydrogen bonds, dipole interactions) with a target protein, potentially improving potency and selectivity.[1]

Bioconjugation via Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between an azide (like this compound) and a terminal alkyne. Its high efficiency, specificity, and biocompatibility allow researchers to attach the fluorophenyl moiety to complex biomolecules such as proteins, peptides, or nucleic acids that have been pre-functionalized with an alkyne group. This is instrumental in creating probes, targeted drug-delivery systems, and diagnostic agents.

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Small-Scale CuAAC Bioconjugation

-

Prepare Alkyne-Biomolecule: Dissolve the alkyne-functionalized biomolecule (e.g., peptide) in a suitable aqueous buffer.

-

Prepare Reagents: Prepare stock solutions of this compound in a water-miscible solvent like DMSO, copper(II) sulfate in water, and a reducing agent like sodium ascorbate in water.

-

Reaction: To the biomolecule solution, add the this compound solution (1.5-2.0 eq), followed by the sodium ascorbate (5 eq), and finally the copper(II) sulfate (1 eq).

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

-

Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or size-exclusion chromatography, to remove excess reagents.

Safety, Handling, and Storage

Organic azides require careful handling due to their potential instability and toxicity.

-

Hazard Overview: this compound should be treated as a potentially explosive compound, especially when heated or subjected to shock. The precursor, sodium azide, is acutely toxic. During synthesis, there is a risk of forming hydrazoic acid (HN₃), a volatile and highly explosive substance, if the reaction becomes acidic.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[9]

-

Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood. When working with quantities greater than a few millimoles, the use of a blast shield is strongly recommended. Avoid contact with strong acids, oxidizing agents, and certain metals that can form explosive metal azides.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area away from heat sources and incompatible materials.[6][9] Refrigeration is recommended for long-term storage.

-

Waste Disposal: Dispose of all azide-containing waste in accordance with institutional and local environmental regulations. Never pour azide waste down the drain, as it can react with lead or copper pipes to form highly explosive metal azides.

Conclusion

This compound stands out as a highly valuable and versatile chemical tool. Its elegant design combines the pharmacokinetic benefits of fluorination with the bioorthogonal reactivity of an azide. For researchers and professionals in drug development, this compound offers a reliable means to synthesize novel chemical entities, conjugate molecules to biological targets, and develop sophisticated probes and therapeutics. Adherence to rigorous safety protocols is paramount to harnessing its full potential while ensuring a safe laboratory environment.

References

-

ResearchGate. Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes | Request PDF. Available from: [Link]

-

PubChem. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene. Available from: [Link]

-

CF Plus Chemicals. 3,5-Bis(trifluoromethyl)benzyl azide. Available from: [Link]

-

Amazon S3. Improved Synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Available from: [Link]

-

PubChem. 1-(Azidomethyl)-4-fluorobenzene. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. 1-(Azidomethyl)-2-fluorobenzene. Available from: [Link]

-

Journal of Applied Pharmacy. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Chemsrc. 1-(Bromomethyl)-3-fluorobenzene | CAS#:456-41-7. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubChem. Azidobenzene. Available from: [Link]

-

PubChem. 1-(Dichloromethyl)-3-fluorobenzene. Available from: [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

ResearchGate. (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

MDPI. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 159979-97-2|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(Azidomethyl)-4-fluorobenzene | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Azidomethyl)-2-fluorobenzene | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-(Bromomethyl)-3-fluorobenzene | CAS#:456-41-7 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic Profile of 1-(Azidomethyl)-3-fluorobenzene: A Technical Guide

Introduction

1-(Azidomethyl)-3-fluorobenzene is a versatile organic compound of increasing interest in medicinal chemistry and drug development. Its unique combination of a reactive azide moiety and a fluorinated aromatic ring makes it a valuable building block for the synthesis of novel therapeutic agents and chemical probes via click chemistry and other bioconjugation techniques. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained spectra are not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically grounded predictive analysis.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound for their work.

Molecular Structure and Key Features

The structure of this compound incorporates a benzyl azide framework with a fluorine substituent at the meta position of the benzene ring. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectral signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Experimental Protocol (Hypothetical)

A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the benzylic protons and the four aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | td | 1H | Ar-H5 |

| ~7.10 - 7.00 | m | 3H | Ar-H2, Ar-H4, Ar-H6 |

| ~4.38 | s | 2H | -CH₂-N₃ |

Interpretation and Rationale:

The benzylic protons (-CH₂-N₃) are expected to appear as a sharp singlet around 4.38 ppm. This prediction is based on the known chemical shift of the benzylic protons in benzyl azide, which resonates at approximately 4.35 ppm.[1][2] The electron-withdrawing nature of the azide group deshields these protons.

The aromatic region will be more complex due to the meta-substitution pattern and the presence of the fluorine atom, which will introduce J-coupling to the neighboring protons. The proton at position 5 (H5), which is para to the azidomethyl group and ortho to the fluorine, is predicted to be a triplet of doublets. The other aromatic protons (H2, H4, and H6) will likely appear as a complex multiplet between 7.10 and 7.00 ppm. This prediction is informed by the ¹H NMR spectrum of 3-fluorotoluene, which shows a similar complex pattern for the aromatic protons.[3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C3 |

| ~138 (d, ³JCF ≈ 7 Hz) | C1 |

| ~130 (d, ³JCF ≈ 8 Hz) | C5 |

| ~124 (d, ⁴JCF ≈ 2 Hz) | C6 |

| ~115 (d, ²JCF ≈ 21 Hz) | C4 |

| ~114 (d, ²JCF ≈ 22 Hz) | C2 |

| ~54.5 | -CH₂-N₃ |

Interpretation and Rationale:

The benzylic carbon is predicted to resonate around 54.5 ppm, similar to the value of ~54.8 ppm observed for benzyl azide.[1][2] The aromatic carbon signals will be split due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will be the most downfield of the aromatic carbons. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine, as indicated in the table. These predicted chemical shifts and coupling constants are based on the analysis of related fluorinated aromatic compounds like 3-fluorotoluene.[5][6]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -113 | Multiplet |

Interpretation and Rationale:

The fluorine atom on the aromatic ring is expected to resonate in the typical region for aryl fluorides. The chemical shift is predicted to be around -113 ppm, referenced to CFCl₃. This prediction is based on the known ¹⁹F chemical shift of 3-fluorotoluene.[6] The signal will appear as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~2100 | Strong, Sharp | Azide (N₃) asymmetric stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~880, ~780 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

The most characteristic and easily identifiable peak in the IR spectrum of this compound will be the strong, sharp absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (-N₃) group.[7][8][9] This is a highly diagnostic peak for the presence of an azide functionality.

Other expected absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methylene group, and the characteristic aromatic C=C stretching bands in the 1600-1480 cm⁻¹ region. A strong absorption band due to the C-F stretch is expected around 1250 cm⁻¹.[10] The out-of-plane C-H bending vibrations will provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Hypothetical)

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.

Predicted Mass Spectrum

| m/z | Predicted Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | Low | [M - N₂]⁺ |

| 95 | High (Base Peak) | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 75 | Moderate | [C₆H₄F]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at an m/z of 151, corresponding to the molecular weight of this compound (C₇H₆FN₃). A common fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which would give rise to a peak at m/z 123.[11]

The base peak (the most intense peak) is predicted to be at m/z 95. This is attributed to the formation of the stable fluorotropylium ion, a common fragmentation product for benzyl derivatives.[12][13] This ion is formed by the loss of the azide group followed by rearrangement. Another significant fragment at m/z 75 would correspond to the fluorophenyl cation.

Caption: Predicted mass spectrometry fragmentation pathway.

Safety and Handling

Organic azides are potentially explosive and should be handled with caution. They can be sensitive to heat, shock, and friction. It is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood. Avoid heating the compound unnecessarily and take precautions to prevent static discharge. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on a thorough analysis of its structural features and comparison with analogous compounds. The predicted NMR, IR, and MS data presented herein serve as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. While these are predicted spectra, they provide a strong foundation for interpreting experimentally obtained data and will aid researchers in their synthetic and medicinal chemistry endeavors.

References

-

Dey, P., et al. Fig. S9 FT-IR spectra of a) Benzyl azide showing-N=N=N stretch b)... ResearchGate. Available from: [Link]

-

PubChem. m-Fluorotoluene. National Institutes of Health. Available from: [Link]

-

NIST. Benzene, 1-(chloromethyl)-3-fluoro-. National Institute of Standards and Technology. Available from: [Link]

-

Wired Chemist. 3-fluorotoluene Proton Full Spectrum. Available from: [Link]

-

Wired Chemist. 3-fluorotoluene Carbon-13 Full Spectrum. Available from: [Link]

-

PubChem. 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Institutes of Health. Available from: [Link]

-

NIST. Benzene, 1-(chloromethyl)-3-fluoro-. National Institute of Standards and Technology. Available from: [Link]

-

Lieber, E., et al. Infrared Spectra of Organic Azides. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Sayeeda, Z., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available from: [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available from: [Link]

-

Wencewicz, T. A., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Available from: [Link]

-

ResearchGate. Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). Available from: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

PubChem. 1-Chloro-3-fluorobenzene. National Institutes of Health. Available from: [Link]

-

Penner, P., et al. QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available from: [Link]

-

Clark, J. fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

-

Abramovitch, R. A., et al. Mass spectrometry of aryl azides. ResearchGate. Available from: [Link]

-

Nichols, A. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Rzepa, H. S., et al. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available from: [Link]

-

PubChem. p-Fluorotoluene. National Institutes of Health. Available from: [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

Peters, J. H., et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Guan, Y., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Available from: [Link]

-

Magri, F. M. M., et al. A new program to 13C NMR spectrum prediction based on tridimensional models. (2025-08-06). Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. 3-Fluorotoluene(352-70-5) 1H NMR [m.chemicalbook.com]

- 4. 3-fluorotoluene Proton Full Spectrum [wiredchemist.com]

- 5. 3-Fluorotoluene(352-70-5) 13C NMR spectrum [chemicalbook.com]

- 6. m-Fluorotoluene | C7H7F | CID 9606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZYL AZIDE | 622-79-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzene, 1-(chloromethyl)-3-fluoro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. whitman.edu [whitman.edu]

The Advent of a Versatile Reagent: A Technical Guide to the Synthesis and Significance of 1-(Azidomethyl)-3-fluorobenzene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Intersection of Fluorine and Azide Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among these, the fluorine atom and the azide group have emerged as powerful tools for molecular design. 1-(Azidomethyl)-3-fluorobenzene (CAS 159979-97-2) is a chemical entity that embodies the synergistic potential of these two functionalities. This guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important building block, tailored for professionals in the scientific research and development sectors.

The introduction of a fluorine atom into an organic molecule can modulate its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Concurrently, the azide group serves as a versatile chemical handle, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a Nobel Prize-winning reaction that has revolutionized bioconjugation and materials science.[1] this compound, therefore, represents a valuable reagent for the synthesis of novel compounds with potential therapeutic applications.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in a historical survey of the chemical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and benzyl azides as tools in medicinal chemistry. The synthesis of benzyl azides, in general, is a well-established chemical transformation, and the preparation of this specific fluorinated analog follows these classical methods.[2][3]

The impetus for creating molecules such as this compound likely arose from the growing appreciation for fluorine in drug design throughout the latter half of the 20th century and the concurrent rise of bioorthogonal chemistry, where the azide group plays a central role. Its utility lies in its ability to introduce a fluorinated phenyl ring into a target molecule via the reactive azidomethyl group.

Standard Synthetic Protocol: Nucleophilic Substitution

The most common and straightforward method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the treatment of a corresponding 3-fluorobenzyl halide with an azide salt. The following protocol is a generalized yet detailed procedure based on well-established methods for benzyl azide synthesis.[2][4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-fluorobenzyl bromide via nucleophilic substitution with sodium azide.

Materials:

-

3-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.

-

To this solution, add sodium azide (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at ambient temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be purified by column chromatography on silica gel.

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. It is imperative to handle them with appropriate safety measures, including the use of a fume hood and personal protective equipment. Sodium azide is highly toxic.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 159979-97-2 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Likely a colorless to pale yellow oil |

| Boiling Point | Not readily available |

| Density | Not readily available |

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The IR spectrum would be expected to show a strong, characteristic absorption band for the azide group around 2100 cm⁻¹.[2]

Synthetic Workflow and Mechanistic Overview

The synthesis of this compound is a classic example of an Sₙ2 reaction. The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide. The bromide ion serves as the leaving group.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The azidomethyl group provides a gateway for "click" chemistry reactions, allowing for the facile conjugation of the 3-fluorophenyl moiety to a wide array of molecules, including peptides, proteins, and small molecule scaffolds.[1] This is particularly valuable in the development of:

-

Novel Drug Candidates: The 3-fluorophenyl group can be strategically introduced into a lead compound to enhance its metabolic stability or binding interactions.

-

Bioconjugates: For studying biological systems, this reagent can be used to attach a fluorinated tag to biomolecules.

-

Materials Science: The formation of triazoles through click chemistry can be used to create novel polymers and materials with specific properties.[1]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing chemical and biomedical sciences. While its initial discovery may not be marked by a single landmark publication, its importance is evident in its application as a versatile building block. The straightforward and well-documented synthetic route, combined with the valuable properties imparted by the fluoro and azido groups, ensures its continued relevance for researchers and scientists in the ongoing quest for novel therapeutics and functional materials. This guide provides the essential technical knowledge for the synthesis and application of this important chemical entity, grounded in the established principles of organic chemistry.

References

-

CheMenu. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

3-fluorobenzyl azide. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

-

Improved Synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (n.d.). Amazon S3. Retrieved January 16, 2026, from [Link]

- Kim, Y., Rhee, Y. H., & Park, J. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines.

- Yadav, D., Singh, N., Kim, T. W., Kim, J. Y., Park, N.-J., & Baeg, J.-O. (2019). Highly regioselective and sustainable solar click reaction: A new Post-synthetic modified triazole organic polymer as recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction.

-

Benzyl azide synthesis by azidonation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. ChemistrySelect, 7(3), e202103986.

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

Fluorinated azides. (n.d.). CF Plus Chemicals. Retrieved January 16, 2026, from [Link]

-

Formation of benzyl azide from benzyl bromide. (n.d.). ChemSpider Synthetic Pages. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(Azidomethyl)-3-fluorobenzene: Synthesis, Properties, and Applications

Prepared by: A Senior Application Scientist

Foreword: The Strategic Utility of a Fluorinated Azide Building Block

In the landscape of modern medicinal chemistry and chemical biology, precision and efficiency are paramount. The ability to predictably modify molecular scaffolds to enhance pharmacokinetic profiles or introduce reporter moieties is a cornerstone of drug discovery and molecular probe development. 1-(Azidomethyl)-3-fluorobenzene, also known as 3-fluorobenzyl azide, has emerged as a particularly valuable reagent in this context. It elegantly combines two of the most powerful functionalities in contemporary organic synthesis: the azide group, a linchpin of bioorthogonal "click chemistry," and a fluorine-substituted aromatic ring, a motif frequently employed to improve metabolic stability and binding affinity.[1][2]

This guide provides an in-depth examination of this compound, moving beyond a simple cataloging of properties to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The content herein is structured to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively leverage this versatile building block in their work.

Core Molecular Attributes and Identification

This compound is a chemical intermediate characterized by a benzyl azide core with a fluorine atom at the meta position of the benzene ring.[1] This specific substitution pattern dictates its unique electronic properties and reactivity profile.

Structural and Identity Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Fluorobenzyl azide | [1] |

| CAS Number | 159979-97-2 | [1][3] |

| Molecular Formula | C₇H₆FN₃ | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | Colorless oil (typical) | [4] |

Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted synthesis of this compound involves a classical Sₙ2 (nucleophilic substitution) reaction. The commercial availability and reactivity of the starting materials make this an accessible and scalable process.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for benzyl azide synthesis.[5]

Materials:

-

3-Fluorobenzyl bromide (1.0 eq)

-

Sodium azide (NaN₃) (1.2 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorobenzyl bromide (1.0 eq) in anhydrous DMF.

-

Addition of Azide: To the stirred solution, add sodium azide (1.2-1.5 eq) portion-wise. Causality Note: Using a slight excess of sodium azide ensures the complete consumption of the electrophilic benzyl bromide, driving the reaction to completion. DMF is an ideal polar aprotic solvent as it effectively solvates the sodium cation, liberating the azide anion for nucleophilic attack without participating in the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the DMF and excess sodium azide.

-

Workup - Extraction: Extract the aqueous phase three times with an organic solvent like DCM or EtOAc.

-

Workup - Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude product is often of sufficient purity for subsequent use in applications like click chemistry. If higher purity is required, purification can be achieved via column chromatography on silica gel.

Physical & Chemical Properties

While some physical properties like boiling and melting points are not extensively reported for this non-isolated intermediate, its computed properties and chemical reactivity are well-understood.

Table of Physical Properties

| Property | Value | Notes / Reference |

| Molecular Weight | 151.14 g/mol | Computed[1] |

| Exact Mass | 151.05457 Da | Computed[6] |

| Appearance | Colorless oil | [4] |

| Topological Polar Surface Area | 14.4 Ų | Computed[6] |

| Rotatable Bond Count | 2 | Computed[6] |

| Hydrogen Bond Donor/Acceptor | 0 / 3 | Computed[6] |

Core Chemical Reactivity

The chemistry of this compound is dominated by two key features: the azide moiety and the fluorinated aromatic ring.

-

The Azide Group: The terminal azide is a high-energy functional group that serves as an excellent "spring-loaded" reactant for cycloaddition reactions. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.[1]

-

The Fluorobenzene Ring: The fluorine atom exerts a powerful influence on the electronic properties of the benzene ring.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This effect generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[7][8]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the pi-system of the ring. This resonance effect directs incoming electrophiles to the ortho and para positions.

-

Net Effect: For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation. However, due to effective 2p-2p orbital overlap between fluorine and carbon, the resonance donation is more significant for fluorine than for other halogens. This makes fluorobenzene the most reactive of the halobenzenes towards EAS.[7][9]

-

Spectroscopic Characterization Profile

Verifying the identity and purity of synthesized this compound is critical. The following spectroscopic data are characteristic of the molecule.

| Spectroscopy | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | -CH₂- (Benzylic) | ~4.3-4.4 ppm (singlet) | Protons adjacent to the electron-withdrawing azide group and the aromatic ring. Appears as a singlet as there are no adjacent protons.[4] |

| Ar-H (Aromatic) | ~6.9-7.4 ppm (multiplet) | Complex multiplet pattern due to meta-substitution and H-F coupling. Protons are deshielded by the aromatic ring current.[10] | |

| ¹³C NMR | -CH₂- (Benzylic) | ~54 ppm | Aliphatic carbon attached to the electron-withdrawing azide group. |

| Ar-C (Aromatic) | ~115-164 ppm | Aromatic carbons appear in this region. The carbon directly attached to fluorine will show a large ¹JC-F coupling constant. Other carbons will show smaller ²J, ³J, and ⁴J couplings. | |

| ¹⁹F NMR | Ar-F | ~ -113 ppm | Characteristic chemical shift for a fluorine atom attached to an aromatic ring. |

| IR Spec. | Azide (N₃) Stretch | ~2100 cm⁻¹ (strong, sharp) | This is a highly characteristic and intense absorption for the azide functional group, making IR spectroscopy an excellent tool for confirming the success of the azidation reaction. |

| Mass Spec. | Molecular Ion (M+) | m/z = 151.05 | Corresponds to the monoisotopic mass of the molecule. |

Core Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its application as a versatile building block for constructing more complex molecules with desirable properties.

Primary Application: Azide-Alkyne "Click" Cycloaddition

The compound is a premier reagent for synthesizing 1,4-disubstituted-1,2,3-triazoles via the CuAAC reaction. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that acts as a bioisostere for amide bonds and participates in hydrogen bonding and dipole interactions, often contributing favorably to target binding.

Workflow for a Typical CuAAC Reaction

Caption: General workflow for a CuAAC "click" reaction.

Protocol: Synthesis of a 1-(3-Fluorobenzyl)-4-aryl-1H-1,2,3-triazole

Materials:

-

This compound (1.0 eq)

-

A terminal alkyne (e.g., Phenylacetylene) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

tert-Butanol and Deionized Water (1:1 solvent mixture)

Procedure:

-

Solution Preparation: In a vial, dissolve this compound and the terminal alkyne in the t-BuOH/H₂O solvent mixture.

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed. Causality Note: Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. This is a more convenient and reliable method than handling air-sensitive Cu(I) salts directly.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

-

Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure triazole.

The Role of Fluorine in Drug Development

The presence of the 3-fluorophenyl motif is strategic. Fluorine substitution is a well-established tactic in medicinal chemistry to:

-

Block Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic hydroxylation at that position, which can significantly increase a drug's half-life.[2][11]

-

Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, potentially enhancing membrane permeability and cell uptake.[2][12]

-

Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic or dipole interactions with protein targets, improving binding potency and selectivity.[13]

Safety, Handling, and Storage Protocols

Organic azides are energetic compounds and must be handled with appropriate caution.

Hazard Identification

-

Potential for Explosion: While benzyl azides are generally more stable than smaller alkyl azides, they are still potentially explosive. Avoid heat, shock, friction, and large-scale reactions.[4]

-

Toxicity and Irritation: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It is classified as a skin and eye irritant.[14][15][16]

Mandatory Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[14]

-

Scale Limitation: For routine synthesis, it is prudent to avoid scaling reactions beyond a few grams without a thorough safety review and appropriate containment measures.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste.[14]

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[14][17] Refrigeration (2-8°C) is often recommended.[18]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Never dispose of azides down the drain.

Conclusion

This compound stands as a testament to the power of strategic functionalization in chemical synthesis. It provides a direct and reliable entry point to a vast chemical space of fluorinated triazoles, compounds of significant interest in pharmaceutical and materials research. Its synthesis is straightforward, and its reactivity is predictable and highly efficient under the "click chemistry" paradigm. By understanding its properties, mastering its synthesis and application protocols, and adhering strictly to safety guidelines, researchers can effectively harness the potential of this valuable molecular building block to accelerate their scientific endeavors.

References

-

LookChem. Cas 159979-97-2, 3-fluorobenzyl azide. [Link]

-

The Royal Society of Chemistry. Supplementary Information - Highly regioselective and sustainable solar click reaction. [Link]

-

Kopach, M. E., et al. Improved Synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. [Link]

-

PubChem. 1-(Azidomethyl)-4-fluorobenzene. [Link]

-

PubChem. 1-(Azidomethyl)-2-fluorobenzene. [Link]

-

PubChem. 2-(Azidomethyl)-1,3-difluorobenzene. [Link]

-

The Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

-

Journal of Applied Pharmacy. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Institute of Organic Chemistry and Biochemistry of the CAS. New fluoroalkyl azides for medicinal chemists. [Link]

-

ResearchGate. Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 159979-97-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1-(Azidomethyl)-4-fluorobenzene | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. 1-(Azidomethyl)-2-fluorobenzene | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-(アジドメチル)-4-フルオロベンゼン 溶液 ~0.5 M in dichloromethane, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 1-(Azidomethyl)-3-fluorobenzene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the sourcing, handling, and application of 1-(Azidomethyl)-3-fluorobenzene. This versatile organic azide is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules through bioorthogonal chemistry.

Introduction and Strategic Importance

This compound is a fluorinated organic azide that serves as a critical reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the fluorine atom is of particular strategic importance in drug discovery. Fluorine substitution can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles[1][2]. The trifluoromethyl group (-CF3), a related motif, is found in numerous FDA-approved drugs, highlighting the value of fluorine in modern pharmaceuticals[3]. As such, this compound provides a direct route to introduce a fluorinated phenyl moiety into a target molecule via the formation of a stable triazole linkage.

Physicochemical Properties and Identification

Accurate identification is crucial for ensuring the correct reagent is used in experimental workflows. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 159979-97-2 | [4] |

| Molecular Formula | C7H6FN3 | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| MDL Number | MFCD11637146 | [4] |

| Appearance | Typically a colorless to pale yellow liquid | General Supplier Data |

| SMILES | FC1=CC(CN=[N+]=[N-])=CC=C1 | [4] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers who cater to the research and development sector. It is typically offered in various quantities, from milligrams to grams, with purity levels suitable for sensitive synthetic applications. When procuring this reagent, it is essential to request a certificate of analysis (CoA) to verify its identity and purity.

| Supplier | Example Catalog Number | Purity/Specification | Notes |

| BLD Pharm | 159979-97-2 | Varies by batch | Often requires cold-chain transportation[4]. |

| Sigma-Aldrich | Varies | Often sold as a solution (e.g., in tert-butyl methyl ether) for enhanced safety and handling. | Sells related isomers like 1-(Azidomethyl)-2-fluorobenzene. |

| AChemBlock | Varies | Typically >95% | A supplier of related building blocks like brominated precursors[5]. |

Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.

Synthesis and Precursor Accessibility

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The most common synthetic route involves a nucleophilic substitution reaction. Commercially available precursors like 1-(Bromomethyl)-3-fluorobenzene (CAS 456-41-7) or 1-(Chloromethyl)-3-fluorobenzene (CAS 456-42-8) are reacted with an azide salt, such as sodium azide (NaN3), in a suitable solvent[6][7]. This method is efficient and analogous to synthetic procedures reported for similar azidomethyl-aryl compounds[8][9].

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in CuAAC reactions to form 1,2,3-triazole rings. This reaction is a cornerstone of bioorthogonal chemistry and is widely used to link molecules together in complex biological systems or during the synthesis of novel pharmaceutical agents. The azide group on the reagent reacts selectively with a terminal alkyne on a second molecule in the presence of a copper(I) catalyst.

Below is a generalized experimental workflow for a typical small-scale CuAAC reaction.

Caption: Generalized workflow for a CuAAC "click" reaction.

Exemplary Protocol:

-

Preparation: In a vial, dissolve the alkyne-containing substrate (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: Add aqueous sodium ascorbate (0.3 eq of a freshly prepared 1M solution), followed by aqueous copper(II) sulfate pentahydrate (0.1 eq of a 1M solution).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As with all organic azides, this compound must be handled with extreme caution due to its potential to be explosive.[10][11][12]

Core Safety Mandates:

-

Energetic Hazard: Organic azides are energy-rich molecules and can be sensitive to heat, shock, friction, and light[10][13]. Low molecular weight azides, in particular, pose a higher risk[11]. The "Rule of Six," which suggests a ratio of at least six carbon atoms per energetic group, is a useful guideline for stability; this compound (C7N3) falls into a category that requires careful handling[10].

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves[14].

-

Engineering Controls: Use a blast shield, especially when working with quantities greater than a few hundred milligrams or when heating is required (though heating should be avoided)[12][14].

-

Incompatible Materials:

-

Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN3)[10][14].

-